molecular formula C13H14I3NO3 B074325 Ioprocemic acid CAS No. 1456-52-6

Ioprocemic acid

Cat. No. B074325
CAS RN: 1456-52-6
M. Wt: 612.97 g/mol
InChI Key: LLLMGEDYKIIGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iopromide acid is a non-ionic X-ray contrast agent that is widely used in medical imaging. It is a water-soluble, low-osmolar, and non-ionic iodine-containing compound that is used to enhance the visibility of blood vessels and organs during radiographic procedures. Iopromide acid is a relatively new contrast agent that has been found to have several advantages over other contrast agents.

Mechanism Of Action

Iopromide acid works by absorbing X-rays and increasing the contrast between different tissues in the body. It is a non-ionic contrast agent, which means that it does not dissociate into ions when injected into the body. This property reduces the risk of adverse reactions such as allergic reactions and nephrotoxicity.

Biochemical And Physiological Effects

Iopromide acid has been shown to have minimal effects on biochemical and physiological parameters. It does not affect renal function, hepatic function, or blood parameters. However, in rare cases, it may cause adverse reactions such as allergic reactions, nephrotoxicity, and neurotoxicity.

Advantages And Limitations For Lab Experiments

Iopromide acid has several advantages over other contrast agents. It is a low-osmolar contrast agent, which means that it has a lower risk of adverse reactions such as nephrotoxicity and allergic reactions. It is also a non-ionic contrast agent, which reduces the risk of dissociation into ions and subsequent adverse reactions. However, iopromide acid has some limitations for lab experiments. It is not suitable for use in animal studies due to its toxicity to animals. It is also not suitable for use in cell culture studies due to its low solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of iopromide acid. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the development of new formulations that are more suitable for use in animal studies and cell culture studies. Additionally, there is a need for more research on the long-term effects of iopromide acid on human health. Finally, there is a need for more research on the use of iopromide acid in combination with other imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET).

Synthesis Methods

Iopromide acid is synthesized by reacting 5-amino-2,4,6-triiodoisophthalic acid with N,N-dimethyl-N'-2-hydroxypropyl-1,3-propanediamine in the presence of acetic anhydride. The reaction yields iopromide acid and acetic acid. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

Iopromide acid is widely used in medical imaging for the diagnosis of various diseases. It is used in computed tomography (CT) scans, angiography, and other radiographic procedures. Iopromide acid is also used in research to study the structure and function of various organs and tissues.

properties

CAS RN

1456-52-6

Product Name

Ioprocemic acid

Molecular Formula

C13H14I3NO3

Molecular Weight

612.97 g/mol

IUPAC Name

3-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]propanoic acid

InChI

InChI=1S/C13H14I3NO3/c1-3-17(7(2)18)13-10(15)6-9(14)8(12(13)16)4-5-11(19)20/h6H,3-5H2,1-2H3,(H,19,20)

InChI Key

LLLMGEDYKIIGPY-UHFFFAOYSA-N

SMILES

CCN(C1=C(C=C(C(=C1I)CCC(=O)O)I)I)C(=O)C

Canonical SMILES

CCN(C1=C(C=C(C(=C1I)CCC(=O)O)I)I)C(=O)C

Other CAS RN

1456-52-6

Origin of Product

United States

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